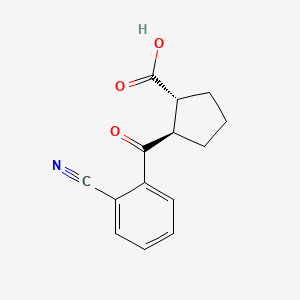

![molecular formula C15H17IO3 B1323896 trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-95-0](/img/structure/B1323896.png)

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

描述

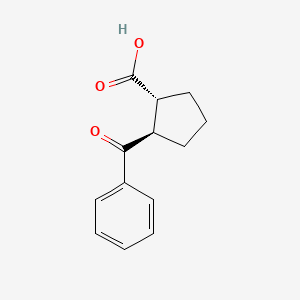

“trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure and contains a mixture of enantiomers . The CAS Number of this compound is 735274-95-0 . Its molecular weight is 372.2 .

Molecular Structure Analysis

The molecular formula of “trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is C15H17IO3 . The InChI code of this compound is 1S/C15H17IO3/c16-13-8-4-3-7-12 (13)14 (17)9-10-5-1-2-6-11 (10)15 (18)19/h3-4,7-8,10-11H,1-2,5-6,9H2, (H,18,19)/t10-,11+/m0/s1 .科学研究应用

Photochemical Studies

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and its derivatives have been utilized in photochemical studies. For instance, compounds similar to this acid, like cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, have been synthesized and employed in the photolysis process to yield isocyanates and tricyclic δ-lactams, illustrating their photochemical reactivity and potential applications in photochemistry research (Brown, 1964).

Synthesis of Novel Compounds

Research has shown the synthesis of new compounds using derivatives of this acid. For example, the synthesis of various pharmacologically active esters from acids like trans-2-phenyl-cyclohexane carboxylic acid demonstrates the potential of this compound in creating new chemical entities with diverse applications (Veer & Oud, 2010).

ACE Inhibitor Development

A series of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids, which share a structural resemblance with trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, have been synthesized and evaluated for their inhibitory activity against angiotensin-converting enzyme (ACE), highlighting its potential use in developing novel ACE inhibitors (Turbanti et al., 1993).

Molecular Conformation Studies

The compound and its derivatives have been involved in studies focusing on molecular conformations. For instance, research on cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids has provided insights into their zwitterionic forms and preferred conformations in aqueous solutions, which are crucial for understanding their biochemical interactions (Yanaka et al., 1981).

Building Blocks for Peptide Synthesis

Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, structurally related to trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, has been recognized as a significant building block for helical β-peptides, indicating its importance in peptide synthesis and pharmaceutical research (Berkessel et al., 2002).

Conformational Isomerism and Acidity Studies

Studies on the conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in different solvents, which are analogous to the compound , provide insights into the impact of ionization states on molecular conformations, crucial for understanding the physicochemical properties of such molecules (Garza et al., 2012).

安全和危害

The safety information for “trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” includes several precautionary statements. For example, it should be kept away from heat/sparks/open flames/hot surfaces . It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

属性

IUPAC Name |

(1R,2S)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGHWWKTVPATLX-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156025 | |

| Record name | rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

CAS RN |

735274-95-0 | |

| Record name | rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735274-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323814.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323816.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323817.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323819.png)

![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323820.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323821.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323824.png)